molecular formula C10H12N6 B8766695 1-methyl-4-phenylazo-1H-pyrazole-3,5-diamine

1-methyl-4-phenylazo-1H-pyrazole-3,5-diamine

Cat. No. B8766695
M. Wt: 216.24 g/mol
InChI Key: ODJMGAMTPSAOJI-UHFFFAOYSA-N
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Patent
US07875728B2

Procedure details

1-methyl-4-phenylazo-1H-pyrazole-3,5-diamine was prepared using 2-phenylhydrazonomalononitrile (425 mg) and methylhydrazine sulfate (720 mg). The compound was purified by column chromatography and afforded a yellow solid.
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][N:8]=[C:9]([C:12]#[N:13])[C:10]#[N:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(O)(O)(=O)=O.[CH3:19][NH:20][NH2:21]>>[CH3:19][N:20]1[C:10]([NH2:11])=[C:9]([N:8]=[N:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:12]([NH2:13])=[N:21]1 |f:1.2|

Inputs

Step One
Name
Quantity
425 mg
Type
reactant
Smiles
C1(=CC=CC=C1)NN=C(C#N)C#N
Step Two
Name
Quantity
720 mg
Type
reactant
Smiles
S(=O)(=O)(O)O.CNN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
afforded a yellow solid

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C(=C1N)N=NC1=CC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.